1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of piperidinones This compound is characterized by a piperidine ring substituted with a 3,4-dimethylphenyl group and a propanoyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with piperidin-2-one in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-propanoylpiperidin-2-one: This compound has methoxy groups instead of methyl groups on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dimethylphenyl)-3-butanoylpiperidin-2-one: This compound has a butanoyl group instead of a propanoyl group, which may influence its physical properties and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C16H21NO2 |
---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C16H21NO2/c1-4-15(18)14-6-5-9-17(16(14)19)13-8-7-11(2)12(3)10-13/h7-8,10,14H,4-6,9H2,1-3H3 |
InChI Key |
TVUOPVPMDOFYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.